Nafimidone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

70891-37-1 |

|---|---|

Molecular Formula |

C15H13ClN2O |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-naphthalen-2-ylethanone;hydrochloride |

InChI |

InChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H |

InChI Key |

DOBNXXMVNHWJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl |

Other CAS No. |

70891-37-1 |

Related CAS |

64212-22-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Nafimidone Hydrochloride: A Technical Overview of its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone hydrochloride, an imidazole derivative, emerged as a potential antiepileptic drug (AED) with a unique development history. Initially investigated for antifungal properties, its potent anticonvulsant effects were discovered serendipitously. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's scientific journey.

Discovery and Historical Context

Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole, was not the product of a targeted antiepileptic drug discovery program. Instead, it was synthesized and investigated during a search for novel antifungal agents.[1] Its anticonvulsant properties were identified through broad pharmacological screening, a common practice in drug discovery that allows for the identification of unexpected therapeutic activities. This accidental discovery shifted the developmental focus towards its potential as a treatment for epilepsy. The hydrochloride salt, this compound, was the form developed for clinical investigation.

Chemical Synthesis

The synthesis of nafimidone is described as a straightforward chemical process.[1] It involves the displacement of a chlorine atom from chloro-methyl-β-naphthylketone by imidazole.

General Synthetic Protocol

While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental laboratory-scale synthesis can be outlined as follows based on established chemical principles for similar reactions:

-

Preparation of 2-bromo-1-(naphthalen-2-yl)ethan-1-one: 2'-Acetonaphthone is brominated, typically using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization.

-

Synthesis of Nafimidone: The synthesized 2-bromo-1-(naphthalen-2-yl)ethan-1-one is then reacted with imidazole in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate, is typically added to neutralize the hydrobromic acid formed during the reaction. The mixture is stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purification and Salt Formation: After the reaction, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield crude nafimidone. This can be further purified by column chromatography. To obtain this compound, the purified base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate of this compound is then collected by filtration and dried.

Mechanism of Action

The primary mechanism of action of this compound is not direct modulation of neuronal excitability, as is common with many other AEDs. Instead, its therapeutic and, notably, its side-effect profile are largely attributable to its potent inhibition of the hepatic cytochrome P450 (CYP450) enzyme system.[1][2]

Nafimidone and its primary metabolite, reduced nafimidone, are significant inhibitors of the microsomal metabolism of other co-administered antiepileptic drugs, particularly phenytoin and carbamazepine.[3][4] This inhibition leads to a reduction in the clearance of these drugs, resulting in elevated plasma concentrations.[5] The inhibitory effect is believed to be a "mixed type" inhibition.[3]

The imidazole moiety of nafimidone is crucial for this activity, as imidazole-containing compounds are known to interact with the heme iron of cytochrome P450 enzymes.[2] This leads to a dose-dependent inhibition of the metabolism of other drugs that are substrates for these enzymes.

Preclinical Data

Nafimidone underwent several preclinical studies to evaluate its anticonvulsant efficacy and toxicological profile. A key model used was the kindled amygdaloid seizure model in rats, which is a model of complex partial seizures.

Anticonvulsant Activity in Kindled Amygdaloid Seizure Model

The anticonvulsant effectiveness of nafimidone was evaluated in rats with kindled amygdaloid seizures.[6]

Experimental Protocol:

-

Animal Model: Male rats were used. Kindling was induced by repeated electrical stimulation of the amygdala until stable seizures were elicited.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction: Seizures were elicited using both threshold (20 µA increments) and suprathreshold (400 µA) electrical stimulation of the amygdala.

-

Efficacy Assessment: The primary endpoints were seizure severity and the duration of the afterdischarge recorded on an electroencephalogram (EEG).

Quantitative Results:

| Dose (mg/kg, i.p.) | Effect on Suprathreshold Seizures |

| 25-50 | Significant reduction in afterdischarge length and seizure severity |

| 100-120 | Drug-induced spontaneous seizures and mortality in ~25% of animals |

Table 1: Effects of Nafimidone in the Kindled Amygdaloid Seizure Model in Rats.[6]

In Vitro Inhibition of Microsomal Metabolism

Studies using rat hepatic microsomes were conducted to quantify the inhibitory effect of nafimidone and its metabolite on the metabolism of phenytoin and carbamazepine.[2][3]

| Compound | Substrate | IC50 | Ki |

| Nafimidone | Carbamazepine Epoxidation | 2.95 x 10⁻⁷ M | - |

| Reduced Nafimidone | Phenytoin p-hydroxylation | - | ~0.2 µM |

Table 2: In Vitro Inhibitory Activity of Nafimidone and its Metabolite.[2][3]

Clinical Development

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy and safety of this compound in patients with epilepsy.

Pilot Study in Intractable Partial Seizures

A two-center pilot study was conducted to assess the efficacy of nafimidone in adult male patients with intractable partial seizures.[5]

Study Design:

-

Participants: 12 adult male patients with a history of four or more medically intractable seizures per month.

-

Baseline: Patients were stabilized on therapeutic levels of phenytoin and/or carbamazepine.

-

Treatment: Nafimidone was added on, with the dose titrated up to a maximum of 600 mg/day over two weeks.

-

Evaluation: Patients were evaluated for eight weeks.

Quantitative Results:

| Outcome | Result |

| Improvement in Seizure Control | 8 out of 12 patients experienced a 33-98% improvement. |

| Long-term Follow-up (46-53 weeks) | 6 out of 10 patients sustained a 53 to >99% improvement in seizure control. |

| Effect on Concomitant AEDs | Marked inhibitory effect on the clearance of carbamazepine and phenytoin, leading to higher plasma levels in 9 patients. |

Table 3: Efficacy of Nafimidone in a Pilot Study for Intractable Partial Seizures.[5]

Pharmacokinetics in Humans

The pharmacokinetic profile of nafimidone and its alcohol metabolite was studied in patients with chronic intractable epilepsy.[7]

| Parameter | 100 mg Single Dose | 300 mg Single Dose |

| Nafimidone | ||

| Half-life (t½) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours |

| Clearance (CL) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg |

| Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |

| Nafimidone Alcohol (Metabolite) | ||

| Half-life (t½) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours |

Table 4: Pharmacokinetic Parameters of Nafimidone and its Metabolite in Humans.[7]

Conclusion and Future Directions

This compound represents an interesting case study in drug development, originating from a serendipitous discovery and demonstrating a mechanism of action centered on drug-drug interactions. While it showed promise in early clinical trials for intractable partial seizures, its potent inhibition of cytochrome P450 enzymes posed a significant clinical challenge, complicating its co-administration with other AEDs. This property likely limited its further development and widespread clinical use.

The story of nafimidone underscores the importance of understanding a drug's metabolic profile early in development. However, the unique structure and activity of nafimidone and its derivatives continue to be of interest to researchers. More recent studies have explored derivatives of nafimidone for potential therapeutic benefits in co-morbidities of epilepsy, such as neuropathic pain and cognitive deficits, suggesting that the scaffold may yet yield clinically useful compounds with more favorable pharmacological profiles.[4]

References

- 1. Inhibition of carbamazepine and phenytoin metabolism by nafimidone, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nafimidone Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone hydrochloride is an anticonvulsant agent belonging to the (arylalkyl)imidazole class of compounds. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis pathway with experimental protocols, and an exploration of its mechanism of action. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

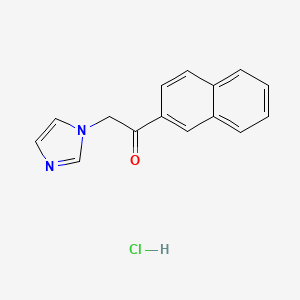

This compound is chemically known as 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone monohydrochloride. Its structure features a naphthalene ring and an imidazole ring linked by an ethanone group. The hydrochloride salt enhances its solubility and stability.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative physicochemical data for Nafimidone and its hydrochloride salt are summarized in the table below for easy reference.

| Property | Value (Nafimidone) | Value (this compound) | Reference |

| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₃ClN₂O | [1][2] |

| Molecular Weight | 236.27 g/mol | 272.73 g/mol | [2][3] |

| CAS Number | 64212-22-2 | 70891-37-1 | [1][2] |

| Appearance | Solid powder | Solid powder | [4] |

| Purity | >98% | >98% | [4] |

| IUPAC Name | 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanone | 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanone;hydrochloride | [1] |

Synthesis Pathway

The synthesis of this compound is a straightforward process involving the nucleophilic substitution of a halogenated acetonaphthone with imidazole, followed by conversion to its hydrochloride salt. The general synthetic scheme is outlined below.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, based on procedures described for analogous compounds[5].

Step 1: Synthesis of 2-Bromo-1-(naphthalen-2-yl)ethanone

-

Materials: 2'-Acetonaphthone, Bromine, Glacial Acetic Acid.

-

Procedure: A solution of 2'-acetonaphthone in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The product, 2-bromo-1-(naphthalen-2-yl)ethanone, is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying.

Step 2: Synthesis of Nafimidone (free base)

-

Materials: 2-Bromo-1-(naphthalen-2-yl)ethanone, Imidazole, Dimethylformamide (DMF).

-

Procedure: To a solution of 2-bromo-1-(naphthalen-2-yl)ethanone in DMF, a solution of imidazole in DMF is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Nafimidone free base.

Step 3: Synthesis of this compound

-

Materials: Nafimidone (free base), Ethereal Hydrogen Chloride.

-

Procedure: The crude Nafimidone free base is dissolved in a minimal amount of a suitable solvent like ether. Ethereal hydrogen chloride is then added dropwise with stirring until precipitation is complete. The resulting solid, this compound, is collected by filtration, washed with cold ether, and dried under vacuum.

Mechanism of Action

Nafimidone's primary mechanism of action as an anticonvulsant is believed to involve the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor.

Signaling Pathway

While the precise signaling cascade is a subject of ongoing research, evidence suggests that Nafimidone and its derivatives may act as positive allosteric modulators of the GABA-A receptor, potentially at the benzodiazepine binding site. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus reducing neuronal excitability and suppressing seizure activity.

Caption: Postulated mechanism of action of Nafimidone at the GABA-A receptor.

Spectral Data

| Spectroscopy | Expected Characteristic Peaks |

| ¹H NMR | Aromatic protons of the naphthalene ring, protons of the imidazole ring, and the methylene protons of the ethanone linker. |

| ¹³C NMR | Carbon signals corresponding to the naphthalene ring, imidazole ring, the carbonyl group, and the methylene carbon. |

| IR (Infrared) | Characteristic absorption bands for C=O (ketone), C=N and C=C (aromatic rings), and N-H stretching (for the hydrochloride salt). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the Nafimidone free base, along with characteristic fragmentation patterns. |

Conclusion

This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. The outlined chemical structure, synthesis pathway, and proposed mechanism of action serve as a valuable resource for further research and development of this and related anticonvulsant compounds. The provided experimental framework for its synthesis can be adapted and optimized for laboratory-scale and potential scale-up production. Further investigation into its detailed signaling pathways and comprehensive spectral analysis will continue to enhance our understanding of this important molecule.

References

- 1. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SU997607A3 - Process for preparing derivatives of imidazole or their hydrochlorides - Google Patents [patents.google.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. prepchem.com [prepchem.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Nafimidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical guide provides a comprehensive overview of its core physical and chemical properties, methods of synthesis, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key analytical procedures are provided, and intricate biological pathways and experimental workflows are visually represented using Graphviz diagrams. This document is intended to serve as a thorough resource for professionals engaged in the research and development of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)-ethanone, monohydrochloride | [1] |

| CAS Number | 70891-37-1 | [2] |

| Molecular Formula | C₁₅H₁₃ClN₂O | [2] |

| Molecular Weight | 272.73 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

Synthesis

The synthesis of Nafimidone is a straightforward process involving the displacement of a halogen. The hydrochloride salt is then formed by reacting the free base with ethereal hydrogen chloride.

A general synthesis procedure is as follows:

-

Synthesis of 1-(2-Naphthoylmethyl)imidazole (Nafimidone free base): The synthesis involves the reaction of chloro-methyl-β-naphthylketone with imidazole. This is a nucleophilic substitution reaction where the imidazole nitrogen displaces the chloride ion from the activated chlorine atom of the chloro-methyl-β-naphthylketone.

-

Formation of this compound: The resulting Nafimidone free base is dissolved in a suitable solvent, such as ether. Ethereal hydrogen chloride is then added dropwise to the solution until precipitation of the hydrochloride salt is complete. The resulting solid is collected by filtration and washed with ether to yield this compound.[4]

Stability

This compound exhibits instability under certain conditions. A stability-indicating high-performance liquid chromatography (HPLC) method has been developed to resolve the parent drug from its degradation products that form upon melting and in solution.[5]

Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical forced degradation protocol involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6]

Mechanism of Action

The anticonvulsant activity of this compound is believed to be multifactorial, primarily involving the inhibition of cytochrome P450 (CYP) enzymes and potential modulation of the GABA-A receptor.

Inhibition of Cytochrome P450 Enzymes

Nafimidone and its primary metabolite are potent inhibitors of the microsomal metabolism of other antiepileptic drugs, such as phenytoin and carbamazepine.[7] This inhibition is mediated through the interaction with cytochrome P450 enzymes in the liver. By inhibiting these enzymes, Nafimidone can alter the pharmacokinetics of co-administered drugs, potentially leading to increased plasma concentrations and an enhanced therapeutic or toxic effect.

Interaction with GABA-A Receptors

While direct interaction of Nafimidone with the GABA-A receptor is not firmly established, studies on its derivatives suggest a potential affinity for the benzodiazepine binding site on this receptor.[8] The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Positive allosteric modulation of the GABA-A receptor leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, which is a key mechanism of action for many anticonvulsant drugs.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting range.[8][9]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Materials: this compound, distilled water, mechanical shaker or orbital incubator, centrifuge, analytical balance, spectrophotometer or HPLC.

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

After equilibration, allow the suspension to settle.

-

Centrifuge a portion of the suspension to separate the undissolved solid.

-

Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

Reagents: this compound solution of known concentration, standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution, potassium chloride (KCl) solution (to maintain constant ionic strength).

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution of this compound in water or a suitable co-solvent if the aqueous solubility is low.

-

Add KCl solution to maintain a constant ionic strength.

-

Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH of the solution against the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[3][12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its synthesis, stability, and proposed mechanisms of action. The structured presentation of data, detailed experimental protocols, and visual representations of complex processes are intended to equip researchers and drug development professionals with the necessary information to further investigate and utilize this compound. Further research is warranted to fully elucidate its quantitative physicochemical parameters and to confirm the intricacies of its pharmacological activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medkoo.com [medkoo.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. prepchem.com [prepchem.com]

- 5. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. westlab.com [westlab.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vitro Anticonvulsant Activity of Nafimidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone hydrochloride, an (arylalkyl)imidazole derivative, has been identified as a compound with anticonvulsant properties. While much of the detailed in vitro research has focused on its derivatives, the parent compound is understood to exert its effects through the modulation of key neuronal signaling pathways. This technical guide synthesizes the available information on the in vitro anticonvulsant activity of Nafimidone and related compounds, providing a framework for its mechanism of action, experimental evaluation, and potential therapeutic relevance. Due to a scarcity of publicly available in vitro data specifically for this compound, this guide also presents detailed, standardized experimental protocols that are routinely used to characterize the anticonvulsant profile of such compounds.

Proposed Mechanism of Action

Nafimidone belongs to the class of (arylalkyl)imidazole anticonvulsants.[1] The primary proposed mechanism of action for this class of compounds involves a dual effect on neuronal excitability:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): Like many established antiepileptic drugs (AEDs), (arylalkyl)imidazoles are thought to inhibit the rapid firing of neurons by blocking voltage-gated sodium channels.[2][3] This action is likely state-dependent, with a higher affinity for the inactivated state of the channel, which helps to selectively reduce pathological hyperexcitability without affecting normal neuronal transmission.

-

Enhancement of GABA-Mediated Neurotransmission: This class of compounds is also suggested to enhance the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at GABA-A receptors.[2] This potentiation of inhibitory currents would contribute to the overall dampening of excessive neuronal firing.

Interestingly, a study on certain alcohol derivatives of nafimidone indicated no direct affinity for the GABA-A receptor, but instead showed inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[4] This suggests that the anticonvulsant effects of nafimidone and its analogs may be multifaceted and not solely reliant on direct GABA-A receptor modulation.

Signaling Pathway Overview

The following diagram illustrates the proposed dual mechanism of action of Nafimidone at the neuronal synapse.

Quantitative Data

| Parameter | Compound | Value | Assay System | Reference |

| Metabolic Inhibition | ||||

| IC50 (Carbamazepine Epoxidation) | Nafimidone | 2.95 x 10-7 M | Rat Liver Microsomes | |

| IC50 (Diazepam C3-hydroxylation) | Nafimidone | 1.00 x 10-6 M | Rat Liver Microsomes | |

| IC50 (Diazepam N1-dealkylation) | Nafimidone | 5.95 x 10-7 M | Rat Liver Microsomes | |

| In Vivo Efficacy | ||||

| ED50 (MES seizure) | Nafimidone | 56 mg/kg (p.o.) | Mouse | [1] |

Experimental Protocols

The following are detailed, standardized protocols that would be employed to definitively characterize the in vitro anticonvulsant activity of this compound.

Voltage-Gated Sodium Channel Inhibition Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on voltage-gated sodium channels (e.g., Nav1.2), which are commonly expressed in a stable cell line like HEK293 cells.[5][6][7]

Objective: To determine the concentration-dependent inhibition of VGSC currents by this compound and to characterize its state-dependence.

Materials:

-

HEK293 cells stably expressing the target human VGSC subtype (e.g., Nav1.2).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Workflow:

Data Analysis: The peak inward sodium current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value. To assess state-dependence, voltage protocols are modified to measure block of the resting versus the inactivated state of the channel.

GABA-A Receptor Potentiation Assay

This protocol details the use of two-electrode voltage-clamp (TEVC) on Xenopus oocytes or whole-cell patch-clamp on a mammalian cell line expressing GABA-A receptors to measure the potentiating effect of this compound.[8]

Objective: To quantify the enhancement of GABA-evoked chloride currents by this compound.

Materials:

-

Xenopus laevis oocytes injected with cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2) or a mammalian cell line expressing these subunits.

-

Recording solution (ND96 for oocytes) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5.

-

GABA stock solution.

-

This compound stock solution.

-

TEVC or patch-clamp setup.

Workflow:

Data Analysis: The potentiation of the GABA-evoked current is calculated as the percentage increase in current amplitude in the presence of this compound compared to the baseline current with GABA alone. A concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal potentiation).

Conclusion and Future Directions

This compound is an anticonvulsant agent with a proposed mechanism of action involving the modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission. While in vivo data and studies on its metabolic interactions are available, there is a clear need for detailed in vitro characterization of the parent compound to definitively elucidate its molecular targets and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on performing these in vitro assays to generate quantitative data on the interaction of this compound with various ion channel subtypes and neurotransmitter receptors. Such studies will be crucial for a comprehensive understanding of its anticonvulsant profile and for guiding the development of novel, more effective antiepileptic therapies.

References

- 1. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New (arylalkyl)azole derivatives showing anticonvulsant effects could have VGSC and/or GABAAR affinity according to molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Nafimidone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafimidone hydrochloride is an investigational anticonvulsant agent. Understanding its pharmacokinetic profile — how the body absorbs, distributes, metabolizes, and excretes the drug — and its bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound and its active metabolite, nafimidone alcohol.

Pharmacokinetics

The pharmacokinetic properties of this compound and its primary active metabolite, nafimidone alcohol, have been evaluated in various species, including rats and humans.

Absorption and Bioavailability

Following oral administration, nafimidone is absorbed and rapidly metabolized. In rats, the oral bioavailability of nafimidone has been determined to be 15%.

Distribution

The apparent volume of distribution (Vd) of nafimidone has been studied in humans. After a single oral dose of 100 mg, the Vd was 80.78 ± 46.11 L/kg, and after a 300 mg dose, it was 71.01 ± 36.86 L/kg.[1]

Metabolism

Nafimidone undergoes extensive metabolism, primarily through reduction to its active metabolite, nafimidone alcohol. This metabolite is then further biotransformed via oxidation and/or conjugation.

The metabolic pathways exhibit some species-specific variations. In dogs, the main metabolic route is the O-beta-glucuronidation of nafimidone alcohol. In primates and humans, further metabolism of nafimidone alcohol involves dihydroxylation of the naphthyl ring and N-glucuronidation of the imidazole moiety.[2] Studies in rats have shown that nafimidone interacts with and inhibits cytochrome P450 (CYP) enzymes, suggesting their involvement in its metabolism.

Elimination

The elimination of nafimidone is rapid. In humans, the half-life (t½) of nafimidone was 1.34 ± 0.48 hours after a 100 mg single dose and 1.69 ± 0.91 hours after a 300 mg single dose. The half-life of the active metabolite, nafimidone alcohol, was longer, at 2.84 ± 0.72 hours and 4.22 ± 1.09 hours for the 100 mg and 300 mg doses, respectively.[1]

Total body clearance of nafimidone in humans was 43.56 ± 22.11 L/h/kg for a 100 mg dose and 35.51 ± 28.93 L/h/kg for a 300 mg dose.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Nafimidone in Humans (Single Oral Dose)

| Parameter | 100 mg Dose (Mean ± SD) | 300 mg Dose (Mean ± SD) |

| Half-life (t½) | 1.34 ± 0.48 h | 1.69 ± 0.91 h |

| Apparent Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |

| Total Body Clearance (CL/F) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg |

Data from a study in patients with chronic intractable epilepsy.[1]

Table 2: Pharmacokinetic Parameters of Nafimidone Alcohol in Humans (Single Oral Dose of Nafimidone)

| Parameter | 100 mg Dose (Mean ± SD) | 300 mg Dose (Mean ± SD) |

| Half-life (t½) | 2.84 ± 0.72 h | 4.22 ± 1.09 h |

Data from a study in patients with chronic intractable epilepsy.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in pharmacokinetic studies of pharmaceutical compounds are outlined below.

In Vivo Pharmacokinetic Studies (General Protocol)

A typical experimental design to determine the pharmacokinetic profile of a new chemical entity like this compound in an animal model (e.g., rats) would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled environmental conditions with a standard diet and water ad libitum.

-

Drug Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein to determine the absolute bioavailability and clearance.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Bioanalytical Method (General Protocol for HPLC)

The quantification of nafimidone and nafimidone alcohol in plasma samples would typically involve:

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes from the plasma matrix.

-

Chromatographic Separation: An HPLC system equipped with a C18 reverse-phase column is commonly used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

-

Detection: A UV or mass spectrometric detector is used for the detection and quantification of the analytes.

Mandatory Visualizations

Metabolic Pathway of Nafimidone

Caption: Metabolic pathway of this compound.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study.

References

Navigating the Solubility Landscape of Nafimidone Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nafimidone hydrochloride (CAS: 70891-37-1), an imidazole-class anticonvulsant agent.[1] Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in laboratory practices.

This compound, with a molecular weight of 272.73 g/mol , is a compound of interest for its potential neurological applications.[2][3] Understanding its solubility in various research solvents is critical for a range of activities, from in vitro assay development to formulation for preclinical and clinical studies.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the known qualitative and quantitative information. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in the subsequent section.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | The free base, Nafimidone, is noted to be soluble in DMSO.[4] As a hydrochloride salt, this compound is also expected to be soluble. |

| Water | H₂O | 18.02 | Soluble (Predicted) | As a hydrochloride salt of a molecule containing a basic imidazole ring, it is expected to have aqueous solubility.[5][6] |

| Ethanol | C₂H₅OH | 46.07 | Soluble (Predicted) | Imidazole, a core structural component, is soluble in alcohols.[5][7] |

| Methanol | CH₃OH | 32.04 | Soluble (Predicted) | Similar to ethanol, solubility is expected due to the imidazole moiety.[7] |

Note: The "Predicted" solubility is based on the physicochemical properties of the imidazole functional group and the nature of hydrochloride salts of weak bases.[5][6] It is imperative for researchers to experimentally verify the solubility for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected research solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C.[9] Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) of a pore size that will retain the solid particles (e.g., 0.22 µm).

-

-

Quantification:

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Principle: A concentrated stock solution of the compound is added to an aqueous buffer, and the concentration at which precipitation is first observed is determined. Nephelometry is a common high-throughput method for this measurement.[10]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate-based nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.

References

- 1. toku-e.com [toku-e.com]

- 2. Nafimidone monohydrochloride | C15H13ClN2O | CID 51199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medkoo.com [medkoo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. bmglabtech.com [bmglabtech.com]

Early-Stage Research on Nafimidone Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone hydrochloride, an imidazole derivative, has been a subject of interest in the field of anticonvulsant drug discovery. Early-stage research has focused on the synthesis and evaluation of its derivatives to improve efficacy and reduce potential side effects. This technical guide provides an in-depth overview of the core aspects of this research, including synthetic methodologies, experimental protocols for evaluating anticonvulsant activity and neurotoxicity, and an exploration of the potential mechanisms of action. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to provide a clear understanding of the research landscape.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic agents. Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole hydrochloride, emerged as a promising anticonvulsant candidate. Subsequent research has explored a variety of its derivatives, including alcohol and oxime esters, with the aim of elucidating structure-activity relationships (SAR) and identifying compounds with superior pharmacological profiles. This guide delves into the foundational preclinical research that has been conducted on these derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically follows a multi-step process, beginning with commercially available starting materials.

Synthesis of this compound

A common synthetic route to this compound begins with 2-acetylnaphthalene.

Experimental Protocol: Synthesis of 1-(2-naphthyl)-2-bromoethanone

-

Starting Material: 2-Acetylnaphthalene.

-

Bromination: 2-Acetylnaphthalene is brominated, typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 1-(2-naphthyl)-2-bromoethanone. The reaction is usually carried out at room temperature.

-

Work-up: The reaction mixture is washed with a sodium bisulfite solution to remove excess bromine, followed by water. The organic layer is then dried over a dehydrating agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 1-(2-naphthyl)-2-bromoethanone can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Synthesis of this compound

-

Reaction: 1-(2-naphthyl)-2-bromoethanone is reacted with imidazole in a suitable solvent like acetone or tetrahydrofuran. The reaction mixture is typically stirred at room temperature for several hours.

-

Isolation of Free Base: After the reaction is complete, the solvent is evaporated. The residue is then treated with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate to isolate the free base of Nafimidone.

-

Salt Formation: The organic extract containing the free base is dried, and the solvent is removed. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate this compound.

-

Purification: The precipitated this compound salt is collected by filtration, washed with a cold solvent, and dried.

Synthesis of Nafimidone Derivatives

Various derivatives, particularly alcohol and oxime esters, have been synthesized to explore their anticonvulsant potential.

Experimental Protocol: Synthesis of Nafimidone Alcohol Derivatives (General Procedure)

-

Reduction: this compound is reduced to its corresponding alcohol, 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol, using a reducing agent such as sodium borohydride in a solvent like methanol or ethanol.

-

Esterification: The resulting alcohol is then esterified with various carboxylic acids or acid chlorides in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) in an appropriate solvent like dichloromethane.

-

Purification: The synthesized esters are purified using column chromatography on silica gel.

In Vivo Anticonvulsant and Neurotoxicity Screening

The primary evaluation of novel Nafimidone derivatives involves assessing their anticonvulsant efficacy and potential for inducing neurological deficits in animal models.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: MES Test in Mice

-

Animals: Male albino mice (e.g., CF-1 strain) weighing between 18-25 g are typically used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

-

Electrical Stimulation: At the time of predicted peak effect of the compound (commonly 30 minutes to 4 hours post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods like probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.

Experimental Protocol: scPTZ Test in Mice

-

Animals: Similar to the MES test, male albino mice are used.

-

Compound Administration: The test compounds and vehicle are administered as in the MES test.

-

Convulsant Administration: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously.

-

Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

-

Data Analysis: The ED₅₀ is calculated to determine the dose that protects 50% of the animals from scPTZ-induced seizures.

Rotor-Rod Test for Neurotoxicity

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.

Experimental Protocol: Rotor-Rod Test in Mice

-

Apparatus: A rotating rod apparatus with a set speed (e.g., 6 rpm) is used.

-

Training: Prior to testing, mice may be trained to stay on the rotating rod for a specific duration (e.g., 1 minute).

-

Compound Administration: The test compound is administered at various doses.

-

Testing: At the time of predicted peak effect, the mice are placed on the rotating rod.

-

Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in multiple trials is considered an indication of neurotoxicity.

-

Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.

Quantitative Data Summary

The following tables summarize the reported anticonvulsant activity and neurotoxicity of selected Nafimidone derivatives.

| Compound | Test Animal | Route of Administration | MES ED₅₀ (mg/kg) [1][2] | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 5b | Rat | i.p. | 16.0 | - | >100 | >6.25 |

| 5c | Rat | i.p. | 15.8 | - | >100 | >6.33 |

| 5i | Rat | i.p. | 11.8 | - | >100 | >8.47 |

| 5l | Mouse | i.p. | 30-100 | Active at 100 mg/kg | >300 | >3-10 |

Note: '-' indicates data not reported in the cited sources.

Mechanism of Action

The precise mechanism of action of Nafimidone and its derivatives is not fully elucidated, but research points towards modulation of inhibitory neurotransmission and potential interactions with other enzyme systems.

Interaction with the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Many anticonvulsant drugs exert their effects by enhancing GABAergic neurotransmission.

Some studies suggest that Nafimidone derivatives may act as positive allosteric modulators of the GABAA receptor.[2] This means they may bind to a site on the receptor that is different from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential, thus reducing neuronal excitability. However, other research indicates that certain derivatives show no affinity for the GABAA receptor, suggesting alternative mechanisms may be at play.[3]

Cholinesterase Inhibition

Some Nafimidone alcohol ester derivatives have been found to inhibit acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE).[3]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme (AChE or BChE).

-

Procedure: The assay is typically performed in a 96-well plate. The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of enzyme inhibition by the test compound is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Molecular docking studies suggest that these derivatives may interact with the peripheral anionic site of the cholinesterase enzymes.[3] By inhibiting the breakdown of acetylcholine, a key neurotransmitter, these compounds could potentially modulate neuronal excitability, although the direct link between cholinesterase inhibition and anticonvulsant activity requires further investigation.

Research Workflow

The early-stage research on Nafimidone derivatives typically follows a logical progression from computational design to in vivo evaluation.

This workflow often begins with in silico studies to design and predict the properties of novel derivatives. Promising candidates are then synthesized and subjected to in vitro assays to assess their activity on specific molecular targets. Compounds showing favorable in vitro profiles are then advanced to in vivo screening for anticonvulsant efficacy and neurotoxicity. The data from these studies inform further rounds of lead optimization in an iterative process to identify candidates with the most promising therapeutic potential.

Conclusion

Early-stage research on this compound derivatives has identified several promising anticonvulsant candidates with favorable activity in preclinical models. The exploration of different chemical modifications, particularly at the alcohol and oxime functionalities, has provided valuable insights into the structure-activity relationships of this class of compounds. While the exact mechanisms of action are still under investigation, evidence suggests potential modulation of the GABAergic system and inhibition of cholinesterases. Further research is warranted to fully characterize the pharmacological profiles of these derivatives and to determine their potential for clinical development as novel antiepileptic drugs. This guide provides a foundational understanding of the key experimental approaches and findings in this area, serving as a valuable resource for researchers in the field of epilepsy drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafimidone hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70891-37-1 Molecular Formula: C₁₅H₁₃ClN₂O

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical guide provides a comprehensive overview of its core pharmacological properties, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Data Summary

The following table summarizes the key quantitative data associated with the pharmacological activity of this compound.

| Parameter | Value | Context | Reference |

| CAS Number | 70891-37-1 | Chemical Abstracts Service registry number. | [1][2] |

| Molecular Formula | C₁₅H₁₃ClN₂O | Chemical formula of the hydrochloride salt. | [1][2] |

| Molecular Weight | 272.73 g/mol | Molar mass of the hydrochloride salt. | [1] |

| Cytochrome P450 Binding | Ks = 7.00 mM | Binding affinity to rat liver cytochrome P450. | |

| IC₅₀ Values (in vitro) | Concentration for 50% inhibition of metabolic pathways. | ||

| Carbamazepine Epoxidation | 2.95 x 10⁻⁷ M | Inhibition of a major metabolic pathway of carbamazepine. | |

| Diazepam C₃-Hydroxylation | 1.00 x 10⁻⁶ M | Inhibition of a major metabolic pathway of diazepam. | |

| Diazepam N₁-Dealkylation | 5.95 x 10⁻⁷ M | Inhibition of a major metabolic pathway of diazepam. | |

| Inhibition Constant (Ki) | ~0.2 µM | For the metabolite, reduced nafimidone, on phenytoin p-hydroxylation. | |

| Anticonvulsant Efficacy | In vivo studies in rats. | ||

| Effective Dose (i.p.) | 25-50 mg/kg | Significant reduction in afterdischarge length and seizure severity. | |

| Time to Max Effect (25 mg/kg) | 15-30 minutes | Peak anticonvulsant effectiveness. | |

| Clinical Efficacy | Pilot study in patients with intractable partial seizures. | ||

| Improvement in Seizure Control | 33-98% | Observed in 8 out of 12 patients. | |

| Long-term Improvement | 53 to >99% | Sustained in 6 out of 10 patients in long-term follow-up. |

Mechanism of Action

The primary mechanism of action of this compound as an anticonvulsant appears to be indirect, stemming from its potent inhibition of the cytochrome P450 enzyme system. This inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and therapeutic effects. The imidazole moiety in Nafimidone's structure is suggestive of its interference with cytochrome P450-mediated mixed-function monooxygenase activities. Studies have shown that it is a potent inhibitor of the major biotransformation pathways of key antiepileptic drugs like phenytoin and carbamazepine. Specifically, it inhibits the p-hydroxylation of phenytoin and the epoxidation of carbamazepine. The inhibition of phenytoin metabolism has been characterized as a "mixed type" inhibition. While some derivatives of nafimidone have been investigated for their affinity to the GABA-A receptor, this has not been established as a primary mechanism for nafimidone itself.

References

- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nafimidone Hydrochloride in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nafimidone hydrochloride is an imidazole derivative that has been investigated for its anticonvulsant properties.[1][2] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This application note provides a detailed protocol for a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of nafimidone in human plasma. The method is suitable for use in pharmacokinetic and bioequivalence studies.[4]

This method is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity. Plasma samples are prepared using a protein precipitation method to remove interfering endogenous substances.[5][6] An internal standard (IS) is used to ensure accuracy and precision.

Principle

The analytical method involves the extraction of nafimidone and an internal standard from human plasma via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector, and quantification is based on the peak area ratio of nafimidone to the internal standard.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the plasma matrix)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Analytical grade monobasic potassium phosphate

-

Analytical grade phosphoric acid

-

Human plasma (drug-free)

-

Purified water (e.g., Milli-Q or equivalent)

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Experimental Workflow

Caption: Workflow for Nafimidone Quantification in Plasma.

Detailed Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 20 mM potassium phosphate monobasic in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio.[7] Filter and degas the mobile phase before use.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol separately to obtain stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the nafimidone stock solution with methanol to obtain working solutions at various concentrations. Similarly, prepare a working solution of the internal standard.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the nafimidone working solutions into drug-free human plasma to prepare calibration standards at concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 150 ng/mL), medium (e.g., 2000 ng/mL), and high (e.g., 4000 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

HPLC Operating Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm[7] |

| Internal Standard | (Select a suitable, commercially available compound) |

Method Validation Parameters

A full validation of this method should be performed according to established guidelines. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Selectivity | No significant interfering peaks at the retention times of nafimidone and IS |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

Data Analysis

The concentration of nafimidone in the plasma samples is determined by calculating the peak area ratio of nafimidone to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of nafimidone in the unknown samples is then calculated from the regression equation of the calibration curve.

Summary of Quantitative Data (Hypothetical Validation Data)

The following tables represent expected data from a successful method validation.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Nafimidone/IS) |

| 50 | 0.052 |

| 100 | 0.105 |

| 250 | 0.260 |

| 500 | 0.515 |

| 1000 | 1.030 |

| 2500 | 2.580 |

| 5000 | 5.150 |

| Regression Equation | y = 0.0010x + 0.0015 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |

| Low | 150 | 155 ± 8.5 | 103.3 | 5.5 |

| Medium | 2000 | 1980 ± 95 | 99.0 | 4.8 |

| High | 4000 | 4050 ± 180 | 101.3 | 4.4 |

Conclusion

This application note describes a simple, rapid, and reliable HPLC method for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protein precipitation extraction procedure is straightforward and provides clean extracts. The described method can be readily implemented in a research or clinical laboratory with standard HPLC equipment.

References

- 1. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nihs.go.jp [nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nafimidone Hydrochloride in Rodent Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent that has demonstrated efficacy in various preclinical models of epilepsy. These application notes provide a comprehensive overview of the administration of this compound in rodent models, including detailed experimental protocols, quantitative efficacy data, and insights into its mechanism of action. The information is intended to guide researchers in designing and executing studies to evaluate the anticonvulsant potential of Nafimidone and related compounds.

Data Presentation

Table 1: Efficacy of this compound in the Kindled Amygdaloid Seizure Model in Rats

| Dose (mg/kg, i.p.) | Seizure Parameter | Observation |

| 3.1 - 50 | Seizure Severity & Afterdischarge Duration | Reduction in a non-dose-dependent manner for threshold-elicited seizures.[1] |

| 25 | Afterdischarge Length & Seizure Severity | Significant reduction for suprathreshold-elicited seizures; maximal effect observed 15-30 minutes post-administration.[1] |

| 25 - 50 | Toxicity | Associated with some prestimulation toxicity at doses effective against suprathreshold seizures.[1] |

| 100 - 120 | Toxicity | Induced electroencephalographic spikes, spontaneous seizures, and approximately 25% mortality before electrical stimulation.[1] |

Table 2: Efficacy of Nafimidone Derivatives in the Maximal Electroshock (MES) Seizure Model in Rats

Note: The following data is for derivatives of Nafimidone, as specific ED50 values for the parent compound in the MES test were not available in the reviewed literature.

| Compound | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Derivative 5b | Intraperitoneal (i.p.) | 16.0[2][3] |

| Derivative 5c | Intraperitoneal (i.p.) | 15.8[2][3] |

| Derivative 5i | Intraperitoneal (i.p.) | 11.8[2][3] |

Mechanism of Action

Nafimidone and its derivatives are thought to exert their anticonvulsant effects, at least in part, through the positive allosteric modulation of the GABA-A receptor. Molecular docking studies of a Nafimidone derivative suggest an affinity for the benzodiazepine binding site on the GABA-A receptor.[2] Positive allosteric modulators of the GABA-A receptor enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency or duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced excitability.

Additionally, Nafimidone and its active metabolite, Nafimidone alcohol, are potent inhibitors of the microsomal metabolism of other antiepileptic drugs like phenytoin and carbamazepine, which should be a consideration in polytherapy studies.[4]

Signaling Pathway Diagram

Caption: Putative mechanism of Nafimidone as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

Preparation and Administration of this compound

a. Vehicle Preparation: While specific vehicle information for this compound is not consistently reported across studies, a common approach for similar compounds is to use a suspension in 0.5% methylcellulose in sterile saline. It is crucial to ensure the compound is uniformly suspended before each administration.

b. Intraperitoneal (i.p.) Injection Protocol (Rats and Mice):

-

Weigh the animal to determine the correct dosage volume.

-

Prepare the desired concentration of this compound in the chosen vehicle. Ensure the final solution is at a physiological pH.

-

Thoroughly vortex the suspension to ensure uniformity.

-

Gently restrain the animal, exposing the lower abdominal quadrant.

-

Insert a 23-25 gauge needle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the drug suspension.

-

Monitor the animal for any immediate adverse reactions.

c. Oral Gavage Protocol (Rats and Mice):

-

Weigh the animal and calculate the required dose.

-

Prepare the drug suspension as described above.

-

Select an appropriately sized gavage needle (flexible or ball-tipped). Measure the needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

-

Gently restrain the animal and insert the gavage needle into the esophagus. Do not force the needle.

-

Administer the drug suspension slowly.

-

Carefully remove the needle and monitor the animal for any signs of distress.

Maximal Electroshock (MES) Seizure Model

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

a. Experimental Workflow:

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

b. Detailed Protocol:

-

Animals: Use male albino mice (20-25g) or Wistar rats (100-150g).

-

Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Phenytoin) at the desired doses and route.

-

Pre-treatment Time: Conduct the MES test at the time of peak effect of the compound, typically determined through preliminary studies (e.g., 30 minutes post-i.p. administration).

-

Stimulation:

-

Apply a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.

-

Place saline-soaked corneal electrodes on the eyes.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds in mice; 150 mA, 60 Hz, for 0.2 seconds in rats).

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Kindled Amygdaloid Seizure Model

This model is used to study focal seizures that secondarily generalize, which is relevant to human partial epilepsy.

a. Experimental Workflow:

Caption: Experimental workflow for the amygdaloid kindling model in rats.

b. Detailed Protocol:

-

Surgery: Anesthetize male rats and stereotaxically implant a bipolar electrode into the amygdala. Allow for a post-operative recovery period.

-

Kindling: Apply a brief electrical stimulus (e.g., 1-second train of 60 Hz sine waves) to the amygdala once daily.

-

Seizure Scoring: Score the behavioral seizures daily according to the Racine scale until stable Stage 5 seizures (rearing and falling with forelimb clonus) are consistently elicited.

-

Drug Testing:

-

Once animals are fully kindled, administer this compound or vehicle i.p. 30 minutes prior to stimulation.

-

Stimulate the amygdala using either a threshold (current increased until a seizure is elicited) or suprathreshold (a fixed, higher current) paradigm.

-

-

Data Collection: Record the behavioral seizure severity (Racine scale) and the duration of the afterdischarge (the seizure activity recorded on EEG).

-

Data Analysis: Compare the seizure severity scores and afterdischarge durations between the drug-treated and vehicle-treated groups.

Pharmacokinetics and Metabolism